5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a chloro group, a furan ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyridine Intermediate: Starting with a furan derivative, a pyridine ring is constructed through a series of reactions such as cyclization and functional group transformations.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced via sulfonation of thiophene followed by amide formation.
Final Coupling: The pyridine intermediate is coupled with the sulfonamide derivative under conditions that facilitate the formation of the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Epoxides or sulfoxides.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound could lead to novel therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings and the potential for conjugation.
Mechanism of Action
The mechanism by which 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the sulfonamide group might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The furan and pyridine rings could interact with other parts of the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide: Lacks the furan ring, potentially altering its biological activity and chemical reactivity.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide: Lacks the chloro group, which might affect its ability to undergo substitution reactions.
Uniqueness
The presence of both the furan and pyridine rings, along with the chloro and sulfonamide groups, makes 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide unique
Properties
IUPAC Name |
5-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c15-13-5-6-14(21-13)22(18,19)17-9-10-3-4-11(16-8-10)12-2-1-7-20-12/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNVFOKDILQCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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